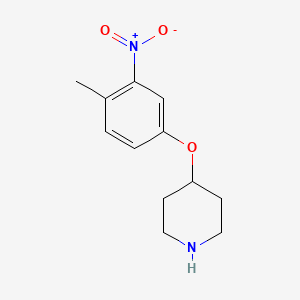

4-(4-Methyl-3-nitrophenoxy)piperidine

Description

4-(4-Methyl-3-nitrophenoxy)piperidine is a piperidine derivative characterized by a phenoxy substituent at the 4-position of the piperidine ring, with a nitro group at the 3-position and a methyl group at the 4-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery. Piperidine derivatives are widely studied for their versatility in interacting with biological targets, including ion channels, enzymes, and receptors, due to their ability to mimic natural alkaloids or serve as rigid scaffolds for pharmacophore design .

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(4-methyl-3-nitrophenoxy)piperidine |

InChI |

InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |

InChI Key |

ZQBJSMFSBLGUKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-nitrophenoxy)piperidine typically involves the reaction of 4-methyl-3-nitrophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrophenol derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-nitrophenoxy)piperidine undergoes various chemical reactions, including:

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkyl halides, in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-(4-Methyl-3-aminophenoxy)piperidine .

Scientific Research Applications

4-(4-Methyl-3-nitrophenoxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . These interactions can modulate different biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Structural Analogues with Nitrophenoxy Substituents

The nitro group in the phenoxy moiety is a critical feature shared with several analogues. Key comparisons include:

Key Observations :

- Methyl vs. Fluoro Substituents : The 4-methyl group in the target compound provides steric bulk without significant electronic effects, whereas fluoro substituents (e.g., ) increase electronegativity, affecting dipole interactions and metabolic stability .

Pharmacological Activity Comparisons

Piperidine derivatives exhibit diverse biological activities depending on substituent patterns:

- Muscarinic Receptors: 4-DAMP analogues () highlight that substitutions at the 4-position of piperidine significantly alter subtype selectivity (M1–M4). The methyl group in the target compound may reduce M3 receptor affinity compared to bulkier substituents like diphenylacetoxy groups .

- Ion Channel Modulation: UK-78,282 (), a diphenylmethoxymethyl-piperidine, blocks Kv1.3 potassium channels. The nitro group in this compound could similarly stabilize channel-blocking interactions via π-π stacking .

Biological Activity

4-(4-Methyl-3-nitrophenoxy)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its enzymatic inhibitory effects, antimicrobial activity, and implications in therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a piperidine ring substituted with a 4-methyl-3-nitrophenoxy group. Its molecular formula is . The presence of the nitrophenoxy moiety is significant as it influences the compound's biological interactions.

Enzymatic Inhibition

Recent studies have highlighted the inhibitory potential of piperidine derivatives against various enzymes, particularly cholinesterases. For instance, compounds with similar structures have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Activity of Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | AChE | TBD | TBD |

| Compound 4m | BuChE | 0.092 | |

| Donepezil | AChE | 1.419 |

Note: The specific IC50 value for this compound is yet to be determined (TBD).

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported around 1.5 mg/ml against several pathogens .

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (mg/ml) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| Compound 9 | S. aureus | 1.5 | |

| Compound 10 | P. aeruginosa | 1.5 |

Case Studies

Case Study 1: Anticancer Potential

The nitro group in compounds like this compound has been linked to anticancer activity through mechanisms such as inhibition of topoisomerase and DNA alkylation . Studies involving similar nitro-containing compounds have demonstrated their ability to inhibit the growth of various cancer cell lines.

Case Study 2: Neuroprotective Effects

Inhibition of AChE by piperidine derivatives has implications for neuroprotection, particularly in Alzheimer's disease models. Compounds that inhibit AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.